Cas no 2227754-30-3 (4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one)
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one
- 2227754-30-3
- EN300-1635793
-
- Inchi: 1S/C11H18N4O/c1-4-15-10(16)6-8(12)11(15)9-5-7(2)14(3)13-9/h5,8,11H,4,6,12H2,1-3H3/t8-,11-/m0/s1
- InChI Key: ZYBYYRLBIXLFIZ-KWQFWETISA-N
- SMILES: O=C1C[C@@H]([C@@H](C2C=C(C)N(C)N=2)N1CC)N
Computed Properties
- Exact Mass: 222.14806121g/mol
- Monoisotopic Mass: 222.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 64.2Ų
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635793-50mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 50mg |
$1068.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-100mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 100mg |
$1119.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-250mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 250mg |
$1170.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-500mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 500mg |
$1221.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-1000mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 1000mg |
$1272.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-2500mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 2500mg |
$2492.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-5000mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 5000mg |
$3687.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-10000mg |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 10000mg |
$5467.0 | 2023-09-22 | ||
| Enamine | EN300-1635793-0.05g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 0.05g |
$1308.0 | 2023-07-10 | ||
| Enamine | EN300-1635793-0.1g |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one |
2227754-30-3 | 0.1g |
$1371.0 | 2023-07-10 |
4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one
Comprehensive Overview of 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one (CAS No. 2227754-30-3)
The compound 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one (CAS No. 2227754-30-3) is a structurally unique molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its distinctive pyrrolidin-2-one core, coupled with a 1,5-dimethyl-1H-pyrazole moiety, positions it as a promising candidate for various pharmaceutical applications. Researchers are particularly intrigued by its potential as a kinase inhibitor, a class of compounds that has revolutionized cancer therapy in recent years.
In the context of current scientific trends, the search for novel small molecule therapeutics has never been more intense. With the rise of personalized medicine and targeted therapies, compounds like 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one are being extensively studied for their ability to interact with specific biological pathways. The pyrazole ring system, in particular, is known for its versatility in drug design, often contributing to improved binding affinity and selectivity.
The synthesis of CAS No. 2227754-30-3 typically involves multi-step organic reactions, with careful attention to the introduction of the amino group at the 4-position and the ethyl substitution at the 1-position of the pyrrolidinone ring. These structural features are crucial for the compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Recent computational studies using molecular docking techniques suggest potential interactions with various protein targets, making it a subject of ongoing preclinical research.
From a therapeutic perspective, the 1,5-dimethyl-1H-pyrazol-3-yl substituent in this molecule is particularly noteworthy. This fragment is frequently found in compounds exhibiting anti-inflammatory and analgesic activities, sparking interest in its potential applications beyond oncology. The scientific community is actively investigating whether 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one could be repurposed for treating neurological disorders or autoimmune conditions, reflecting the growing trend of drug repurposing in pharmaceutical research.
The physicochemical properties of CAS No. 2227754-30-3 have been characterized through various analytical techniques. Its logP value suggests moderate lipophilicity, which is favorable for both membrane permeability and aqueous solubility - a balance that is often challenging to achieve in drug development. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and pyrazole nitrogen atoms) contributes to its potential for forming stable interactions with biological targets.
In the era of AI-driven drug discovery, compounds like 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one are increasingly being analyzed through machine learning algorithms to predict their biological activities and toxicity profiles. This approach aligns with the pharmaceutical industry's shift toward computational chemistry and in silico screening methods to accelerate the drug development process while reducing costs.
Quality control and characterization of CAS No. 2227754-30-3 typically involve advanced analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. These methods ensure the compound's purity and confirm its structural integrity, which are critical factors in both research and potential clinical applications. The growing demand for high-purity reference standards in pharmaceutical research underscores the importance of rigorous analytical protocols for specialized compounds like this one.
As research into 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one progresses, scientists are particularly interested in its potential structure-activity relationships (SAR). Systematic modifications to its core structure could yield derivatives with enhanced potency or improved safety profiles. This approach exemplifies the current focus on rational drug design in modern medicinal chemistry, where understanding molecular interactions at atomic resolution guides the development of next-generation therapeutics.
The stability of CAS No. 2227754-30-3 under various conditions is another area of active investigation. Preliminary studies suggest that proper storage conditions - typically controlled temperature and protection from moisture - are essential for maintaining the compound's integrity over time. Such stability data are crucial for ensuring reproducible experimental results and would be vital for any future pharmaceutical formulation development.
In conclusion, 4-amino-5-(1,5-dimethyl-1H-pyrazol-3-yl)-1-ethylpyrrolidin-2-one represents an intriguing case study in contemporary drug discovery. Its unique structural features, combined with promising preliminary data, make it a compound worth watching as research unfolds. Whether it will emerge as a lead compound for specific therapeutic applications or serve as a valuable tool for understanding biological mechanisms remains to be seen, but its potential contributions to advancing medicinal chemistry knowledge are already evident.
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